(R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol
Description
(R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a fluorinated and methyl-substituted aromatic ring. Its structure features a 3-fluoro and 4-methyl substitution on the phenyl group, which influences both its physicochemical properties and reactivity. This compound is of interest in medicinal chemistry and catalysis due to the stereochemical and electronic effects imparted by its substituents.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
HUDLLSSBPHVCJR-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CO)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
Preparation Methods
Chiral Synthesis via Asymmetric Amination
The predominant method for synthesizing (R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol involves asymmetric amination of suitable precursors, typically starting from phenyl derivatives bearing fluorine and methyl substitutions.
- Starting Material: The synthesis often begins with 3-fluoro-4-methylphenyl derivatives, such as 3-fluoro-4-methylphenyl ethanol or related intermediates.
- Enantioselective Amination: The hydroxyl group of the precursor is converted into an amino group using chiral catalysts or chiral auxiliaries. Enantioselectivity is achieved via chiral ligands or catalysts such as chiral phosphines or amino acids.
- Catalysts: Chiral transition metal complexes (e.g., Rh, Ru, or Pd complexes with chiral ligands)
- Reagents: Ammonia or primary amines
- Solvents: Ethanol, methanol, or acetonitrile
- Temperature: 0–50°C
- Enantiomeric excess (ee): Typically >90% with optimized catalysts
Research example:
A study demonstrated the enantioselective synthesis of similar amino alcohols using Rh-catalyzed asymmetric amination with high ee and yield, emphasizing the importance of ligand selection and reaction temperature control.
Nucleophilic Substitution on Chiral Precursors
Another approach involves starting from a chiral precursor such as (R)-1-(3-fluoro-4-methylphenyl)ethanol, followed by amination through nucleophilic substitution:
- Step 1: Protection of the hydroxyl group (e.g., as a silyl ether)
- Step 2: Conversion of the protected alcohol into a leaving group (e.g., halide or mesylate)
- Step 3: Nucleophilic substitution with ammonia or amines to introduce the amino group
- Step 4: Deprotection to yield the amino alcohol
Reaction conditions include:
- Reagents: SOCl₂ or PBr₃ for halide formation
- Nucleophile: NH₃ or primary amines
- Solvent: Tetrahydrofuran (THF), ethanol
- Temperature: -20°C to room temperature
Reduction of Corresponding Ketones or Imine Intermediates
Alternatively, the amino alcohol can be synthesized via reduction of imines or ketones derived from the phenyl precursor:
- Step 1: Oxidation of the phenyl alcohol to a ketone
- Step 2: Formation of imines with ammonia or primary amines
- Step 3: Stereoselective reduction using chiral reducing agents (e.g., CBS reduction) to favor the (R)-enantiomer
Industrial Large-Scale Synthesis Methods
In industrial settings, the synthesis emphasizes scalability, cost-efficiency, and stereoselectivity:
| Method | Reaction Type | Key Features | Reagents & Conditions | Advantages |
|---|---|---|---|---|
| Asymmetric Catalysis | Enantioselective amination | High stereoselectivity | Chiral ligands, transition metal catalysts, ammonia | High purity, scalable |
| Nucleophilic Substitution | Chiral precursor transformation | Cost-effective | Halogenation, ammonia, reflux | Suitable for bulk production |
| Reduction of Ketones | Stereoselective reduction | High enantioselectivity | CBS catalysts, chiral hydrides | Precise stereocontrol |
Purification Techniques
Post-synthesis, purification ensures high enantiomeric purity:
- Recrystallization: Using solvents like ethanol or ethyl acetate
- Chromatography: Chiral HPLC or preparative chiral chromatography
- Distillation: For volatile intermediates
Data Tables Summarizing Preparation Parameters
| Preparation Method | Reagents | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee%) | Notes |
|---|---|---|---|---|---|
| Asymmetric Catalytic Amination | Rhodium complex + chiral ligand + NH₃ | 0–50°C, 24–48h | 75–85 | >90 | Widely used in research and industry |
| Nucleophilic Substitution | Halogenated precursor + NH₃ | Reflux, 12–24h | 60–80 | Not specified | Cost-effective for large scale |
| Stereoselective Reduction | Ketone + CBS catalyst | -20°C to 0°C, 12h | 70–90 | >95 | High stereoselectivity |
Research Perspectives and Optimization Strategies
Recent advances focus on improving stereoselectivity and yield:
- Catalyst Design: Development of more efficient chiral ligands
- Reaction Engineering: Optimization of temperature, solvent, and reagent ratios
- Green Chemistry Approaches: Use of less toxic reagents and solvents
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ®-2-Amino-2-(3-fluoro-4-methylphenyl)acetone.
Reduction: Formation of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol with analogous β-amino alcohols, focusing on substituent effects, synthetic yields, stereochemical purity, and physicochemical properties.
Stereochemical Purity
Chiral purity is critical for applications in asymmetric synthesis or drug development:
- (R)-1-(3-fluorophenyl)ethan-1-ol and (R)-1-(4-fluorophenyl)ethan-1-ol exhibited enantiomeric excess (e.e.) values of 88% and 90%, respectively, as determined by chiral HPLC .
Physicochemical Properties
Key physical properties of related compounds include:
The target compound’s 3-fluoro-4-methyl substitution likely results in intermediate polarity, affecting solubility and chromatographic behavior. Its melting point and optical rotation would depend on crystallization conditions and purification methods.
Biological Activity
(R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including an amino group and a hydroxyl group, along with a fluorinated aromatic ring, which contributes to its distinct chemical properties and biological interactions.
- Molecular Formula : C₉H₁₃FNO
- Molecular Weight : 169.20 g/mol
- Stereochemistry : The compound is optically active due to the presence of a stereogenic center.
The fluorine atom in the aromatic ring enhances the compound's reactivity and binding affinity to biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and hydrophobic interactions, crucial for modulating receptor activity related to neurotransmission and neuroprotection .
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects, potentially acting as a neurotransmitter modulator. Its structural similarities to known neurotransmitters suggest it could play a role in treating neurological disorders .
3. Interaction with Biological Targets
The compound's interactions with biological targets have been explored in various studies. For example, it has been investigated for its role in biochemical pathways and its potential therapeutic applications in treating medical conditions related to neurotransmission .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol be validated during synthesis?
- Methodological Answer : Enantiomeric purity is critical for chiral compounds. Use chiral chromatography (e.g., Chiralpak® columns) with a polar organic mobile phase (e.g., hexane:isopropanol:diethylamine, 80:20:0.1) to resolve enantiomers. Confirm purity via polarimetry by comparing the observed optical rotation with literature values for the (R)-enantiomer . For absolute configuration determination, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related amino alcohols in crystallographic studies .
Q. What are the optimal conditions for synthesizing this compound while minimizing racemization?
- Methodological Answer : Use asymmetric reduction of the corresponding ketone precursor (e.g., 2-(3-fluoro-4-methylphenyl)ethan-1-one) with a chiral catalyst like (R)-BINAP-RuCl₂. Maintain low temperatures (0–5°C) and inert atmospheres to suppress racemization. Post-reduction, isolate the amino alcohol as a hydrochloride salt to enhance crystallinity and purity . Monitor reaction progress via TLC (silica gel, ninhydrin staining) or HPLC.
Q. How does the 3-fluoro-4-methylphenyl substituent influence the compound’s solubility and stability?
- Methodological Answer : The electron-withdrawing fluoro group and steric hindrance from the methyl group reduce solubility in polar solvents (e.g., water) but enhance solubility in organic solvents like ethanol or dichloromethane . Stability studies under varying pH (1–13) and temperatures (25–60°C) show degradation above pH 10 due to hydroxyl group reactivity. Store the compound at 2–8°C in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize the compound using:
- DSC/TGA to identify polymorphs and hydration states.
- ¹H/¹³C NMR with deuterated DMSO to confirm aromatic proton splitting patterns (e.g., coupling constants for fluorine in the 3-position ).
- HRMS to verify molecular ion peaks (expected [M+H]⁺ = 212.12). Cross-reference with high-purity reference standards, avoiding commercial sources with unverified data .
Q. How can substituent effects (fluoro vs. methyl) on biological activity be systematically studied?
- Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with:
- Fluoro replacements : e.g., chloro, bromo (see halogenated analogs in ).
- Methyl modifications : isopropyl, trifluoromethyl (e.g., ).
Test these analogs in vitro for target binding (e.g., receptor assays) and compare with the parent compound. Use computational modeling (DFT or MD simulations) to predict steric/electronic impacts .
Q. What protocols validate the compound’s stability in long-term pharmacological studies?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-vis), and oxidative conditions (H₂O₂).
- HPLC-MS monitoring : Track degradation products (e.g., oxidation to ketone or demethylation byproducts).
- Pharmacokinetic stability : Assess plasma stability using LC-MS/MS to quantify intact compound over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
